Lometraline
Overview
Description
Lometraline: (INN; developmental code name CP-14,368) is a derivative of aminotetralin. Initially patented by Pfizer as an antipsychotic, tranquilizer, and antiparkinsonian agent, it later garnered interest as a potential antidepressant and anxiolytic. clinical studies revealed no psychoactivity at the doses used, leading to further investigation suspension .
Preparation Methods
The synthetic routes for lometraline are not extensively documented. industrial production methods likely involve chemical synthesis, although specific details remain scarce.
Chemical Reactions Analysis
Lometraline may undergo various reactions, including oxidation, reduction, and substitution. Unfortunately, precise reagents and conditions are not widely available. Major products resulting from these reactions are also poorly documented.
Scientific Research Applications
Chemistry: Its unique structure could inspire novel drug design.
Biology: Lometraline’s interactions with neurotransmitter systems may offer insights into neural function.
Medicine: Although not widely used clinically, it remains relevant for historical context.
Industry: Its structural modifications led to the discovery of sertraline, a popular antidepressant.
Mechanism of Action
The exact mechanism by which lometraline exerts its effects remains elusive. it likely involves interactions with neurotransmitter reuptake systems, similar to other related compounds.
Comparison with Similar Compounds
Lometraline’s uniqueness lies in its structural modifications It paved the way for the discovery of tametraline (a dopamine and norepinephrine reuptake inhibitor) and subsequently sertraline (a widely used selective serotonin reuptake inhibitor)
Properties
CAS No. |
39951-65-0 |
---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H18ClNO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
MTWNWMGGMZUIMZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC |
Canonical SMILES |
CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
34552-78-8 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 14.368 CP 14368 lometraline lometraline hydrochloride lometraline hydrochloride, (+-)-isomer lometraline hydrochloride, (R)-isomer lometraline hydrochloride, (S)-isomer lometraline, (+-)-isomer lometraline, (R)-isomer lometraline, (S)-isomer N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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